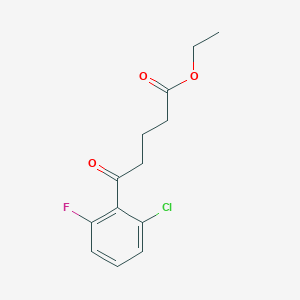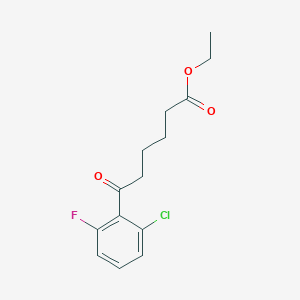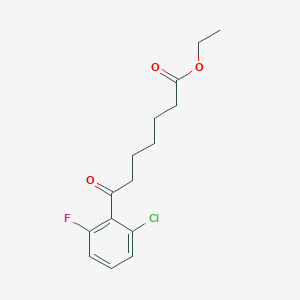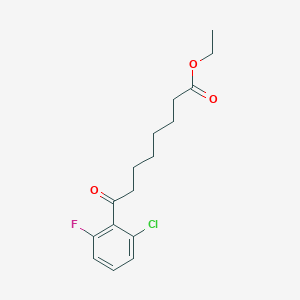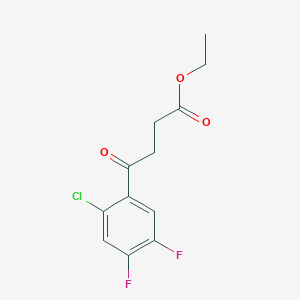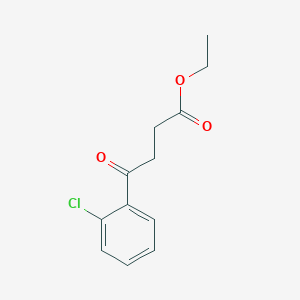
Ethyl 4-(2-chlorophenyl)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-chlorophenyl)-4-oxobutyrate is a chemical compound that likely contains an ester functional group, given the “ethyl” prefix and “butyrate” suffix. The “4-(2-chlorophenyl)” indicates the presence of a chlorinated phenyl group at the 4-position of the butyrate ester .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through esterification reactions or through coupling reactions involving carboxylic acids and alcohols .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a butyrate (four-carbon) backbone with a carbonyl (C=O) at the 4-position, an ethyl ester group also at the 4-position, and a 2-chlorophenyl group attached to the same 4-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction. The phenyl ring could potentially undergo electrophilic aromatic substitution .Applications De Recherche Scientifique
Pharmaceutical Research: Anxiolytic Agents
Ethyl 4-(2-chlorophenyl)-4-oxobutyrate: is structurally related to Etizolam , a compound with anxiolytic properties . This suggests potential applications in the development of new anxiolytic agents that could be used to treat anxiety disorders. The research could focus on modifying the ethyl group or the oxobutyrate moiety to enhance the compound’s affinity for GABA receptors, which are the primary targets for anxiolytic drugs.
Antimicrobial Activity: Synthesis of Derivatives
The chlorophenyl group in the compound’s structure indicates a possibility for antimicrobial activity. Studies could explore the synthesis of derivatives and evaluate their efficacy against various bacterial and fungal strains. This could lead to the discovery of new antimicrobial agents with unique mechanisms of action .
Mécanisme D'action
Without specific context, it’s difficult to determine the exact mechanism of action for this compound. If it’s intended for use as a pharmaceutical, the mechanism would depend on the specific biological target. If it’s intended for use in materials or other chemical applications, the mechanism could vary widely .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(2-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKROHSVASWEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645860 |
Source


|
| Record name | Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorophenyl)-4-oxobutyrate | |
CAS RN |
898759-01-8 |
Source


|
| Record name | Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

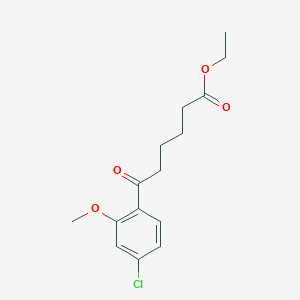
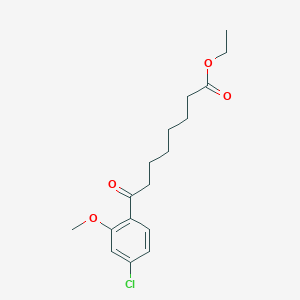
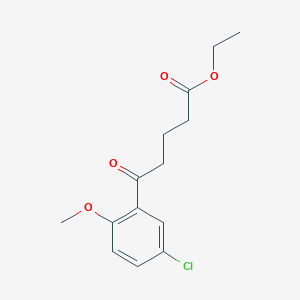
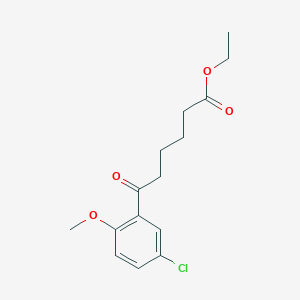
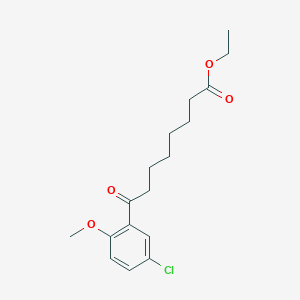
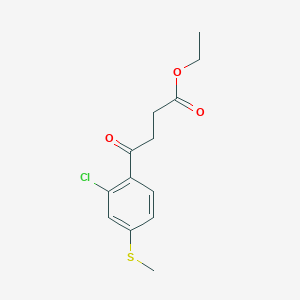
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)
